6-Amino-3-methyl-1-neopentyluracil
Description
6-Amino-3-methyl-1-neopentyluracil is a substituted uracil derivative characterized by a neopentyl (2,2-dimethylpropyl) group at the N1 position and a methyl group at the N3 position. Neopentyl groups are sterically bulky, which may influence solubility, metabolic stability, and binding affinity compared to smaller alkyl substituents .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-amino-1-(2,2-dimethylpropyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)6-13-7(11)5-8(14)12(4)9(13)15/h5H,6,11H2,1-4H3 |
InChI Key |
GYYZRTHGXKOYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=CC(=O)N(C1=O)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility and Reactivity
- 6-Amino-1,3-dimethyluracil: Exhibits high solubility in polar solvents (e.g., DMSO, ethanol) due to its small methyl groups, making it suitable for aqueous reaction systems .
- 6-Amino-1,3-dibutyluracil: The longer butyl chains reduce polarity, favoring lipid-rich environments and applications in membrane-associated studies .
- This compound: The neopentyl group’s steric hindrance likely reduces solubility in polar solvents but enhances resistance to enzymatic degradation, a critical feature for drug design .
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